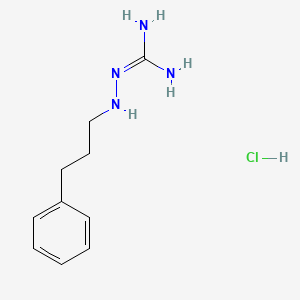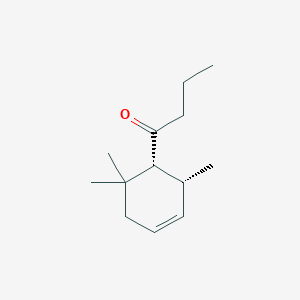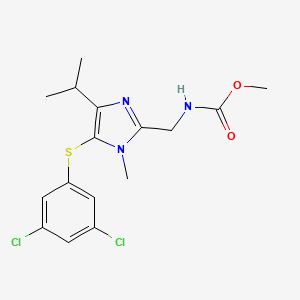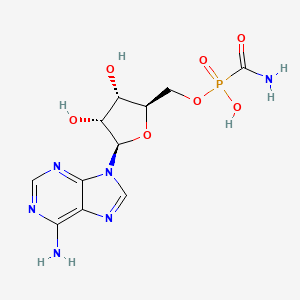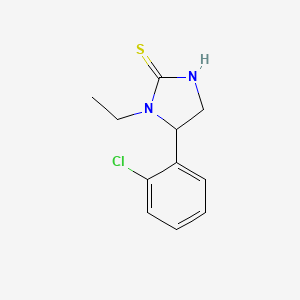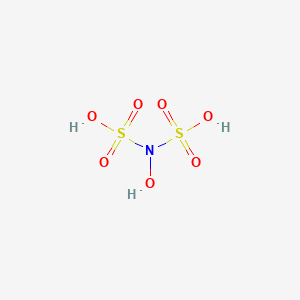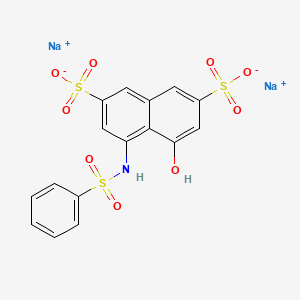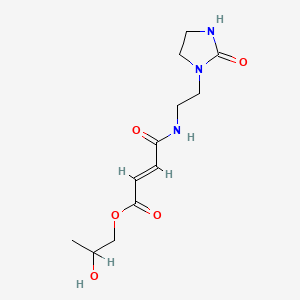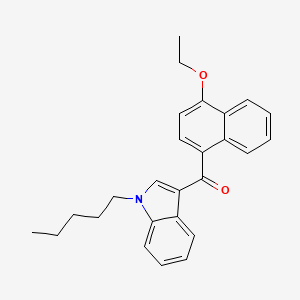
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate is a bicyclic organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate typically involves the reaction of a bicyclic ketone with an acetic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the acetate ester. The process may involve steps such as:
Formation of the bicyclic ketone: This can be achieved through various organic synthesis methods, including cyclization reactions.
Esterification: The bicyclic ketone is then reacted with an acetic acid derivative, such as acetic anhydride, in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate is utilized in several scientific research fields:
Chemistry: Used as a model compound in studies of esterification and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism by which (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate exerts its effects involves interactions with specific molecular targets. The acetate group can undergo hydrolysis to release the active bicyclic alcohol, which then interacts with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl alcohol: The alcohol derivative of the acetate.
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl ketone: The ketone derivative.
Uniqueness
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to its alcohol and ketone counterparts. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
78608-97-6 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
[(1R,2R,4R,5R)-4,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-7-5-11(14-8(2)13)10-6-9(7)12(10,3)4/h7,9-11H,5-6H2,1-4H3/t7-,9-,10+,11-/m1/s1 |
Clé InChI |
SJTUFGGNSOBUCB-CZULRBLNSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]([C@@H]2C[C@H]1C2(C)C)OC(=O)C |
SMILES canonique |
CC1CC(C2CC1C2(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



